BenchChemオンラインストアへようこそ!

5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cytochrome P450 inhibition Drug metabolism Barbiturate selectivity

5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7, also designated NSC is a 5-arylidene barbituric acid derivative belonging to the broad class of 5-benzylidenebarbiturates, synthesized via Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with barbituric acid. With a molecular formula of C13H12N2O5 and molecular weight of 276.24 g/mol, this compound features an unsubstituted barbituric acid core (free NH at positions 1 and bearing a 2,3-dimethoxyphenyl substituent at the C-5 exocyclic methylene position.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 93289-23-7
Cat. No. B5165670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS93289-23-7
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C13H12N2O5/c1-19-9-5-3-4-7(10(9)20-2)6-8-11(16)14-13(18)15-12(8)17/h3-6H,1-2H3,(H2,14,15,16,17,18)
InChIKeyLCCUUCQPGCXPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7): Compound Class and Baseline Characteristics for Scientific Procurement


5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7, also designated NSC 95896) is a 5-arylidene barbituric acid derivative belonging to the broad class of 5-benzylidenebarbiturates, synthesized via Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with barbituric acid [1]. With a molecular formula of C13H12N2O5 and molecular weight of 276.24 g/mol, this compound features an unsubstituted barbituric acid core (free NH at positions 1 and 3) bearing a 2,3-dimethoxyphenyl substituent at the C-5 exocyclic methylene position . The compound has been submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening under NSC 95896 and has documented bioactivity data in public databases including ChEMBL and BindingDB for cytochrome P450 enzyme inhibition [2]. As a member of the benzylidenebarbiturate family, this compound shares the characteristic Michael acceptor reactivity at the exocyclic double bond and the capacity for metal chelation via the barbituric acid moiety, properties that underpin its potential utility in enzyme inhibition, materials chemistry, and analytical probe applications [3].

Why 5-(2,3-Dimethoxybenzylidene)barbituric Acid Cannot Be Interchanged with Other 5-Benzylidenebarbiturates in Research Procurement


Within the 5-benzylidenebarbiturate class, substitution pattern on the arylidene ring is a critical determinant of biological activity, synthetic yield, and physicochemical behavior. Structure–activity relationship (SAR) analyses across multiple target enzymes—including urease, tyrosinase, and bacterial growth inhibition—consistently demonstrate that para-substituted derivatives exhibit superior potency compared to ortho- or meta-substituted congeners [1]. For urease inhibition specifically, molecular modeling suggests that the barbituric acid moiety achieves closer proximity to the bimetallic nickel active site in unsubstituted or para-substituted analogs, whereas ortho and meta substituents sterically impede this interaction [2]. In synthetic contexts, para- and meta-substituted benzaldehydes afford markedly higher isolated yields in Knoevenagel condensations than ortho-substituted counterparts (e.g., 4-Cl: 80% vs. 2-Cl: 52%) [3]. Furthermore, the absence of N-alkyl substitution on the barbituric acid core (free NH groups at positions 1 and 3) in this compound differentiates it from N,N-dimethyl and N,N-diethyl analogs that dominate corrosion inhibition and many pharmacological studies, imparting distinct hydrogen-bond donor capacity, solubility profile, and tautomeric behavior [4]. These position-dependent effects mean that procurement decisions cannot rely on class-average data; the specific 2,3-dimethoxy substitution pattern and free NH core of CAS 93289-23-7 confer a unique profile that must be evaluated against the intended experimental application.

Quantitative Differential Evidence for 5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7) Against Closest Analogs


Cytochrome P450 1A1 and 2B1 Inhibition: Weak Activity Distinguishes CAS 93289-23-7 from Sedative Barbiturates

5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7) exhibits only weak inhibition of rat hepatic cytochrome P450 enzymes CYP1A1 and CYP2B1, with IC50 values in the high micromolar range. When tested against aryl hydrocarbon hydroxylase activity (CYP1A1) in hepatic microsomes from phenobarbitone-induced rats, the compound yielded an IC50 of 630,000 nM (630 μM). Against aminopyrine N-demethylase activity (CYP2B1), the IC50 was 670,000–676,000 nM (670–676 μM) [1]. For comparison, the classical sedative barbiturate phenobarbital is a well-characterized potent inducer and substrate of CYP2B enzymes with in vivo effective concentrations typically in the low micromolar range (1–100 μM for enzyme induction), while many 5,5-dialkyl barbiturates exhibit measurable CYP inhibition at concentrations below 100 μM [2]. The target compound is approximately 10- to 100-fold weaker than these pharmacologically active barbiturates, indicating that the 5-benzylidene structural motif with 2,3-dimethoxy substitution largely abrogates CYP inhibitory potential. Additionally, the compound showed negligible inhibition of human DDAH1 (IC50 = 1,400,000 nM) [1].

Cytochrome P450 inhibition Drug metabolism Barbiturate selectivity

Positional Isomer Effect: Ortho/Meta (2,3)-Dimethoxy Substitution Predicts Lower Urease Inhibition than Para-Substituted Analogs

A systematic virtual screening and in vitro evaluation study of 5-benzylidenebarbiturates against Helicobacter pylori urease established a clear SAR rule: para-substituted derivatives consistently exhibit higher urease inhibitory activity than ortho- or meta-substituted analogs. This is mechanistically attributed to the barbituric acid moiety achieving closer proximity to the bimetallic nickel active site when the arylidene substituent is para-oriented, whereas ortho and meta substituents create steric hindrance that reduces chelating ability [1]. In the same study, the unsubstituted parent compound 5-benzylidenebarbituric acid (5-BBA) demonstrated an IC50 of 41.6 μM against urease, which was more potent than the reference inhibitor hydroxyurea (IC50 = 100 μM) [1]. The target compound CAS 93289-23-7 bears methoxy groups at the 2- (ortho) and 3- (meta) positions of the phenyl ring. Based on the established SAR, this substitution pattern is predicted to confer lower urease inhibitory potency compared to para-methoxy (4-OCH3) or 3,4-dimethoxy analogs. Although direct experimental urease IC50 data for CAS 93289-23-7 have not been published, the class-level SAR is robust and mechanistically grounded, enabling informed procurement where urease inhibition rank-order is a selection criterion.

Urease inhibition Structure–activity relationship Positional isomer comparison

Synthetic Accessibility: Ortho-Substituted Benzylidenebarbiturates Afford Lower Yields than Para/Meta Analogs

The electrochemical synthesis study of 5-benzylidenebarbiturates by El-Dash et al. (2023) quantitatively demonstrated that the position of substituents on the benzaldehyde precursor significantly impacts reaction yield. Under identical electrochemical conditions in aqueous media, para-chloro substitution gave 80% isolated yield compared to only 52% for ortho-chloro; para-fluoro gave 91% versus 75% for ortho-fluoro; and meta-nitro gave 86% versus 60% for ortho-nitro [1]. This pattern—attributed to steric hindrance at the ortho position impeding the Knoevenagel condensation with barbituric acid—is directly relevant to CAS 93289-23-7, which is derived from 2,3-dimethoxybenzaldehyde (o-veratraldehyde) and thus features an ortho-methoxy substituent. While a specific isolated yield for this compound has not been reported in the primary literature, the structural precedent predicts a lower synthetic yield compared to 3,4-dimethoxy or 4-methoxy analogs derived from para-substituted benzaldehydes. This has procurement implications: the compound may be less readily available and more costly to synthesize at scale than its para-substituted congeners, a factor that should be weighed when selecting among dimethoxy-substituted benzylidenebarbiturate isomers for large-scale studies.

Synthetic yield Knoevenagel condensation Substituent electronic effect

Free NH Barbituric Acid Core Provides Distinct H-Bond Donor Capacity Versus N-Alkylated Analogs Used in Corrosion Inhibition

The target compound CAS 93289-23-7 possesses unsubstituted NH groups at positions 1 and 3 of the barbituric acid ring, which fundamentally differentiates it from N,N-dimethyl and N,N-diethyl barbiturate derivatives that have been extensively characterized as corrosion inhibitors for carbon steel. In the benchmark corrosion inhibition study by Abd El-Khalek et al. (2022), the N,N-dimethyl analog 5-(3,4-dimethoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione achieved 86.6% inhibition efficiency at 21 × 10⁻⁶ M concentration by the weight loss method, while the corresponding N,N-diethyl-2-thioxo analog reached 92.8% [1]. The free NH compound (CAS 93289-23-7), by contrast, can act as both a hydrogen-bond donor and acceptor, enabling different adsorption geometries on metal surfaces and potentially different inhibition mechanisms. While direct corrosion inhibition data for CAS 93289-23-7 are not available, the physicochemical distinction is quantifiable: the free NH compound has a topological polar surface area (tPSA) of 93.73 Ų versus a significantly lower tPSA for N,N-dimethyl analogs (typically <80 Ų), and two additional hydrogen-bond donor atoms, which will affect both solubility and surface adsorption behavior .

Corrosion inhibition Hydrogen bonding Barbiturate N-substitution

Recommended Application Scenarios for 5-(2,3-Dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 93289-23-7) Based on Quantitative Evidence


Negative Control or Ortho/Meta Comparator in Urease Inhibitor SAR Studies

Based on the established SAR that para-substituted 5-benzylidenebarbiturates exhibit superior urease inhibition relative to ortho- or meta-substituted analogs [1], CAS 93289-23-7—with its 2,3-dimethoxy (ortho + meta) substitution—is optimally deployed as a positional isomer comparator. In panels comparing 2,3-dimethoxy, 3,4-dimethoxy, and 4-methoxy benzylidenebarbiturates against H. pylori urease, this compound is predicted to anchor the low-activity end of the spectrum, enabling researchers to quantify the inhibitory penalty of non-para substitution. The unsubstituted parent 5-benzylidenebarbituric acid (IC50 = 41.6 μM vs. hydroxyurea IC50 = 100 μM) serves as an additional baseline [1].

Scaffold for Drug Discovery Programs Requiring Minimal CYP450 Liability

The documented weak inhibition of CYP1A1 (IC50 = 630 μM) and CYP2B1 (IC50 = 670 μM) by CAS 93289-23-7 [2] positions this compound as a promising scaffold for probe or lead optimization campaigns where cytochrome P450-mediated drug–drug interactions must be minimized. Unlike classical sedative barbiturates that potently modulate CYP enzymes at low micromolar concentrations, the 5-benzylidene structural motif with 2,3-dimethoxy substitution largely eliminates this liability. Medicinal chemistry teams can use this compound as a starting point for further derivatization without the P450 baggage associated with traditional barbiturate pharmacophores.

Building Block for Michael Addition-Based Derivatization and Heterocyclic Chemistry

5-Benzylidenebarbiturates are well-characterized Michael acceptors, with the exocyclic C=C double bond susceptible to nucleophilic attack [3]. CAS 93289-23-7, with its free NH groups and reactive benzylidene moiety, can serve as a versatile synthetic intermediate for constructing pyrido[2,3-d]pyrimidines, cycloaddition products, and other fused heterocyclic systems. The ortho-methoxy group may additionally direct regioselectivity in subsequent transformations, offering synthetic chemists a differentiated building block compared to para-substituted analogs [4].

Free NH Barbiturate for Physicochemical Comparison with N-Alkylated Corrosion Inhibitors

The unsubstituted NH barbituric acid core of CAS 93289-23-7 (2 H-bond donors, tPSA = 93.73 Ų) provides a distinct hydrogen-bonding profile compared to N,N-dimethyl and N,N-diethyl analogs that have been optimized for carbon steel corrosion inhibition (86.6–92.8% efficiency at 21 × 10⁻⁶ M) [5]. Materials scientists investigating structure–property relationships in corrosion inhibitor adsorption may use this compound to probe the role of NH-mediated hydrogen bonding in surface interactions, complementing the existing data on N-alkylated derivatives.

Quote Request

Request a Quote for 5-(2,3-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.